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molecular formula C6H3F3O B039209 2,3,6-Trifluorophenol CAS No. 113798-74-6

2,3,6-Trifluorophenol

Cat. No. B039209
M. Wt: 148.08 g/mol
InChI Key: QSFGUSFDWCVXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Add hexamethylenetetramine (7.10 g, 50.6 mmol) portion wise to a solution of 2,3,6-trifluorophenol (5.00 g, 33.7 mmol) in TFA (35 ml) at ambient temperature and reflux for 15 hours. After cooling, treat the reaction mixture with water (60 ml), followed by 50% aq. H2SO4 (30 ml), and stir at ambient temperature for 30 minutes. Extract with EtOAc (2×) and wash with 1N aq. HCl (3×) and water. Extract the organic with 2N aq. NaOH (2×) and acidify the alkaline extract with conc. HCl while cooling in an ice/water bath. Collect the resulting solid via filtration and dry to give 2,3,5-trifluoro-4-hydroxy-benzaldehyde (2.97 g) as an off-white solid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1N2CN3CN(C2)CN1C3.[F:11][C:12]1[C:17]([F:18])=[CH:16][CH:15]=[C:14]([F:19])[C:13]=1[OH:20].[OH2:21].OS(O)(=O)=O>C(O)(C(F)(F)F)=O>[F:18][C:17]1[C:12]([F:11])=[C:13]([OH:20])[C:14]([F:19])=[CH:15][C:16]=1[CH:1]=[O:21]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=CC=C1F)F)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc (2×)
WASH
Type
WASH
Details
wash with 1N aq. HCl (3×) and water
EXTRACTION
Type
EXTRACTION
Details
Extract the organic with 2N aq. NaOH (2×)
EXTRACTION
Type
EXTRACTION
Details
extract with conc. HCl
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice/water bath
CUSTOM
Type
CUSTOM
Details
Collect the resulting solid
FILTRATION
Type
FILTRATION
Details
via filtration
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=O)C=C(C(=C1F)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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